molecular formula C14H10Cl2N4O2S B2564328 2,5-dichloro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-3-carboxamide CAS No. 1903307-62-9

2,5-dichloro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-3-carboxamide

Cat. No. B2564328
M. Wt: 369.22
InChI Key: MRTQPFMBGUSJDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of thiophene, a heterocyclic compound with a sulfur atom, and triazine, a heterocyclic compound with three nitrogen atoms. It also contains two chlorine atoms and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and infrared spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. For example, it might undergo reactions typical of thiophenes, triazines, and carboxamides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would need to be determined experimentally .

Scientific Research Applications

Synthesis and Mechanism Insights

The synthesis of compounds related to 2,5-dichloro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-3-carboxamide involves complex chemical reactions, including ANRORC rearrangement (Addition of the Nucleophile, Ring Opening, and Ring Closure) followed by N-formylation. These processes have been detailed in studies exploring the reactions of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea in dimethylformamide, showing the intricate steps involved in synthesizing similar triazine derivatives. This work highlights the sophisticated chemical pathways that can lead to the formation of such compounds, underscoring their potential utility in various scientific research applications due to their unique chemical structures (Ledenyova et al., 2018).

Antimicrobial and Biological Activities

Research has demonstrated that compounds bearing structural similarities to 2,5-dichloro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-3-carboxamide exhibit significant antimicrobial, antilipase, and antiurease activities. A study involving the synthesis of hybrid molecules containing different acid moieties and their evaluation for biological activities found that some derivatives showed good to moderate antimicrobial activity against test microorganisms, with a few compounds also displaying antiurease and antilipase activities (Başoğlu et al., 2013).

Photodegradation Studies

The photodegradation behavior of compounds related to 2,5-dichloro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-3-carboxamide, such as Azinphos-ethyl, has been examined to understand their stability and decay mechanisms under light exposure. Such studies are crucial for assessing the environmental impact and degradation pathways of these chemicals, offering insights into their longevity and potential environmental risks (Abdou et al., 1987).

Safety And Hazards

The safety and hazards associated with this compound would also need to be determined experimentally. It’s important to handle all new compounds with care until their safety profiles are well understood .

Future Directions

Future research on this compound could involve further elucidating its physical and chemical properties, determining its safety profile, and exploring potential applications .

properties

IUPAC Name

2,5-dichloro-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N4O2S/c15-11-7-9(12(16)23-11)13(21)17-5-6-20-14(22)8-3-1-2-4-10(8)18-19-20/h1-4,7H,5-6H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTQPFMBGUSJDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.